![molecular formula C20H17N3O7 B7711909 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide](/img/structure/B7711909.png)
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. It is a bioreductive drug that is activated in hypoxic conditions, which are often found in solid tumors. AQ4N has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is a prodrug that is activated in hypoxic conditions through a reduction reaction. The reduction reaction generates a highly reactive species that can damage DNA and other cellular components, leading to cell death. The mechanism of action of 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is selective for cancer cells, as normal cells are able to maintain sufficient oxygen levels to prevent activation of the drug.
Biochemical and Physiological Effects:
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to increase the effectiveness of radiation therapy and chemotherapy in combination treatments.
Vorteile Und Einschränkungen Für Laborexperimente
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has a number of advantages for lab experiments. It is a selective drug that targets cancer cells while sparing normal cells, making it a useful tool for studying cancer biology. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to increase the effectiveness of radiation therapy and chemotherapy in combination treatments, making it a useful tool for studying cancer treatments. However, 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has limitations in terms of its stability and solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of new formulations and delivery methods for the drug, which could improve its stability and solubility. Another area of research is the development of combination therapies that include 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, which could improve the effectiveness of cancer treatments. Additionally, there is ongoing research on the mechanism of action of 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide and its potential use in other disease areas beyond cancer.
Synthesemethoden
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide can be synthesized through a multi-step process starting with 2-acetylquinoxaline. The synthesis involves the use of various reagents and solvents, including acetic anhydride, ethyl iodide, sodium nitrite, and nitric acid. The final product is obtained through a reaction with 3-nitrobenzyl alcohol and subsequent oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It is a bioreductive drug that is activated in hypoxic conditions, which are often found in solid tumors. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-3-29-15-7-8-16-18(10-15)22(26)19(12(2)24)17(21-16)11-30-20(25)13-5-4-6-14(9-13)23(27)28/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYTUNXFDHPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.